molecular formula C12H7N3O6 B1486707 5-(4-Nitrophenyl)pyrazine-2,3-dicarboxylic acid CAS No. 1148027-10-4

5-(4-Nitrophenyl)pyrazine-2,3-dicarboxylic acid

Cat. No.: B1486707
CAS No.: 1148027-10-4
M. Wt: 289.2 g/mol
InChI Key: VNYFKVIKEHVPTJ-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)pyrazine-2,3-dicarboxylic acid is an organic compound with the molecular formula C12H7N3O6. It is characterized by a pyrazine ring substituted with a nitrophenyl group and two carboxylic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrophenyl)pyrazine-2,3-dicarboxylic acid typically involves the reaction of pyrazine derivatives with nitrobenzene derivatives under specific conditions. One common method involves the use of high-temperature reactions with appropriate catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenyl)pyrazine-2,3-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 5-(4-aminophenyl)pyrazine-2,3-dicarboxylic acid, while esterification of the carboxylic acids forms corresponding esters .

Scientific Research Applications

5-(4-Nitrophenyl)pyrazine-2,3-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenyl)pyrazine-2,3-dicarboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Nitrophenyl)pyrazine-2,3-dicarboxylic acid is unique due to the presence of both nitrophenyl and pyrazine-2,3-dicarboxylic acid moieties, which confer distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

5-(4-nitrophenyl)pyrazine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O6/c16-11(17)9-10(12(18)19)14-8(5-13-9)6-1-3-7(4-2-6)15(20)21/h1-5H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYFKVIKEHVPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C(=N2)C(=O)O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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